molecular formula C10H23Cl2N3O B15089670 S N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride

S N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride

Cat. No.: B15089670
M. Wt: 272.21 g/mol
InChI Key: ZYGBXHAFEBXZBG-WWPIYYJJSA-N
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Description

S N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride is a chemical compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and the use of solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

S N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

S N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of S N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to S N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride include other piperazine derivatives such as:

  • Trimetazidine
  • Ranolazine
  • Befuraline
  • Aripiprazole
  • Quetiapine
  • Indinavir
  • Sitagliptin
  • Vestipitant

Uniqueness

What sets this compound apart from these similar compounds is its unique structure and specific applications.

Properties

Molecular Formula

C10H23Cl2N3O

Molecular Weight

272.21 g/mol

IUPAC Name

(2S)-N-ethyl-2-piperazin-1-ylbutanamide;dihydrochloride

InChI

InChI=1S/C10H21N3O.2ClH/c1-3-9(10(14)12-4-2)13-7-5-11-6-8-13;;/h9,11H,3-8H2,1-2H3,(H,12,14);2*1H/t9-;;/m0../s1

InChI Key

ZYGBXHAFEBXZBG-WWPIYYJJSA-N

Isomeric SMILES

CC[C@@H](C(=O)NCC)N1CCNCC1.Cl.Cl

Canonical SMILES

CCC(C(=O)NCC)N1CCNCC1.Cl.Cl

Origin of Product

United States

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